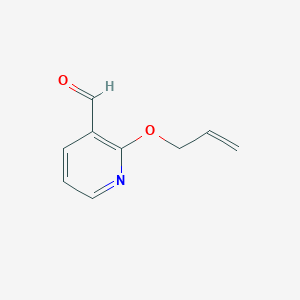
2-(Allyloxy)nicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Allyloxy)nicotinaldehyde is an organic compound with the molecular formula C9H9NO2 and a molar mass of 163.17 g/mol It is a derivative of nicotinaldehyde, which is a formylpyridine compound
Preparation Methods
The synthesis of 2-(Allyloxy)nicotinaldehyde typically involves the protection of the aldehyde group, followed by ortho-lithiation and subsequent allylation. One common method includes the use of LTMDA (Me2N(CH2)2N(Li)Me) for aldehyde protection, n-BuLi for ortho-lithiation, and allyl bromide for allylation . Industrial production methods may involve catalytic processes and the use of metal species such as CuCN.
Chemical Reactions Analysis
2-(Allyloxy)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo substitution reactions, particularly in the presence of nucleophiles. Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and nucleophiles like Grignard reagents.
Scientific Research Applications
2-(Allyloxy)nicotinaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: Research indicates its potential in cancer treatment by modulating NAD levels in cancer cells.
Mechanism of Action
The mechanism of action of 2-(Allyloxy)nicotinaldehyde involves its role as a precursor in NAD biosynthesis. It is converted into NAD through the Preiss–Handler pathway, which involves the enzyme NAPRT . This pathway is crucial for maintaining cellular energy levels and metabolic functions.
Comparison with Similar Compounds
2-(Allyloxy)nicotinaldehyde can be compared with other nicotinaldehyde derivatives such as:
- Pyridine-2-carboxaldehyde (Picolinaldehyde)
- Pyridine-4-carboxaldehyde (Isonicotinaldehyde) These compounds share similar structural features but differ in their reactivity and applications. This compound is unique due to its allyloxy group, which imparts distinct chemical properties and reactivity .
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
2-prop-2-enoxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H9NO2/c1-2-6-12-9-8(7-11)4-3-5-10-9/h2-5,7H,1,6H2 |
InChI Key |
SPVDNSBFYVIQCU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(C=CC=N1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















